1,2-Diacetoxy-3-chloropropane 1,2-Diacetoxy-3-chloropropane
Brand Name: Vulcanchem
CAS No.: 869-50-1
VCID: VC3883285
InChI: InChI=1S/C7H11ClO4/c1-5(9)11-4-7(3-8)12-6(2)10/h7H,3-4H2,1-2H3
SMILES: CC(=O)OCC(CCl)OC(=O)C
Molecular Formula: C7H11ClO4
Molecular Weight: 194.61 g/mol

1,2-Diacetoxy-3-chloropropane

CAS No.: 869-50-1

Cat. No.: VC3883285

Molecular Formula: C7H11ClO4

Molecular Weight: 194.61 g/mol

* For research use only. Not for human or veterinary use.

1,2-Diacetoxy-3-chloropropane - 869-50-1

Specification

CAS No. 869-50-1
Molecular Formula C7H11ClO4
Molecular Weight 194.61 g/mol
IUPAC Name (2-acetyloxy-3-chloropropyl) acetate
Standard InChI InChI=1S/C7H11ClO4/c1-5(9)11-4-7(3-8)12-6(2)10/h7H,3-4H2,1-2H3
Standard InChI Key GTFUGSXMTMYKRG-UHFFFAOYSA-N
SMILES CC(=O)OCC(CCl)OC(=O)C
Canonical SMILES CC(=O)OCC(CCl)OC(=O)C

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s structure consists of a propane backbone with acetyloxy groups at C1 and C2 and a chlorine substituent at C3. Its IUPAC name is (2-acetoxy-3-chloropropyl) acetate, and its SMILES notation is \text{CC(=O)OCC(CCl)OC(=O)C }.

Physicochemical Data

PropertyValueSource
Molecular Weight194.61 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point213.0 ± 0.0 °C (760 mmHg)
Melting Point-40°C
LogP (Partition Coefficient)-0.76
Vapor Pressure0.0 ± 0.9 mmHg (25°C)

The compound’s low vapor pressure and moderate density suggest stability under standard conditions, while its negative LogP indicates slight hydrophilicity .

Synthesis and Production

Enzymatic Asymmetric Hydrolysis

Lipoprotein lipases (e.g., Amano 40) catalyze the kinetic resolution of racemic 1,2-diacetoxy-3-chloropropane, yielding the (S)-enantiomer with up to 90% enantiomeric excess (e.e.). This method requires minimal enzyme loading (1:30,000 substrate-to-enzyme ratio) and operates in sodium phosphate buffer (pH 7.0) .

Reaction Scheme:

(±)-1,2-Diacetoxy-3-chloropropaneLipase(S)-1,2-Diacetoxy-3-chloropropane+(R)-3-Chloro-1,2-propanediol\text{(±)-1,2-Diacetoxy-3-chloropropane} \xrightarrow{\text{Lipase}} \text{(S)-1,2-Diacetoxy-3-chloropropane} + \text{(R)-3-Chloro-1,2-propanediol}

Chemical Synthesis

Alternative routes include:

  • Acetylation of 3-Chloro-1,2-propanediol: Treatment with acetic anhydride in the presence of 4Å molecular sieves achieves 82–98% yields .

  • Epoxide Ring-Opening: Epichlorohydrin reacts with acetic anhydride under acid catalysis to form the diacetate .

Applications in Pharmaceutical Synthesis

(S)-Propranolol Production

(S)-1,2-Diacetoxy-3-chloropropane is hydrolyzed to (S)-3-(1-naphthoxy)-1,2-propanediol, which is then aminated to yield (S)-propranolol, a β-blocker with superior cardiac selectivity compared to its (R)-enantiomer .

(S)-Pindolol Synthesis

Lipase-mediated resolution of rac-2-acetoxy-1-(1H-indol-4-yloxy)-3-chloropropane produces (S)-pindolol, a non-selective β-adrenergic antagonist .

Chiral Building Blocks

The compound serves as a precursor for optically active epoxides and glycerol derivatives, essential in agrochemicals and fine chemicals .

Hazard StatementPrecautionary Measure
H301 (Toxic if swallowed)P264 (Wash hands after handling)
H318 (Eye damage)P305+P351+P338 (Eye rinse)

The compound is classified under GHS05 (Corrosive) and GHS06 (Toxic), necessitating PPE such as gloves and face shields .

Analytical Characterization

Spectroscopic Data

  • NMR (CDCl₃):

    • 1H^1\text{H}: δ 2.02 (s, 3H), 2.04 (s, 3H), 3.68–4.14 (m, 2H), 4.18–4.32 (m, 2H), 5.12–5.17 (m, 1H) .

    • 13C^{13}\text{C}: δ 20.74, 20.81, 42.09, 62.18, 70.37, 170.04, 170.35 .

  • GC-MS: Primary fragments at m/z 43, 86, and 103 .

Chromatographic Methods

HPLC with chiral columns (e.g., Chiralcel OD-H) resolves enantiomers using hexane:isopropanol (90:10) mobile phase .

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